molecular formula C15H20FNO4 B14777355 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B14777355
M. Wt: 297.32 g/mol
InChI Key: YLACBCOGCQCZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The fluorinated aromatic ring may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine and methyl groups on the aromatic ring.

    2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-3-methylphenyl)propanoic acid: Contains a chlorine atom instead of fluorine.

    2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-4-methylphenyl)propanoic acid: The position of the methyl group is different.

Uniqueness

The presence of the fluorine atom and the specific positioning of the methyl group on the aromatic ring make 2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-3-methylphenyl)propanoic acid unique. These structural features can influence its reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C15H20FNO4

Molecular Weight

297.32 g/mol

IUPAC Name

3-(2-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H20FNO4/c1-9-6-5-7-10(12(9)16)8-11(13(18)19)17-14(20)21-15(2,3)4/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

YLACBCOGCQCZQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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